molecular formula C18H21ClN4O2 B5453189 N-(5-chloropyridin-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

N-(5-chloropyridin-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5453189
M. Wt: 360.8 g/mol
InChI Key: ZBHPGZGRJPYYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-25-16-5-3-2-4-15(16)23-10-8-22(9-11-23)13-18(24)21-17-7-6-14(19)12-20-17/h2-7,12H,8-11,13H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHPGZGRJPYYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.

    Substitution Reaction: The piperazine derivative is then reacted with 2-methoxyphenyl halide to introduce the methoxyphenyl group.

    Acylation: The final step involves the acylation of the piperazine derivative with 5-chloropyridine-2-carboxylic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyridine or piperazine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyridin-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
  • N-(5-chloropyridin-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
  • N-(5-chloropyridin-2-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(5-chloropyridin-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the pyridine and piperazine rings, which can influence its pharmacological properties and interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.